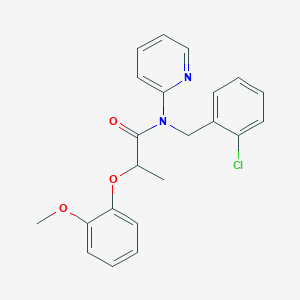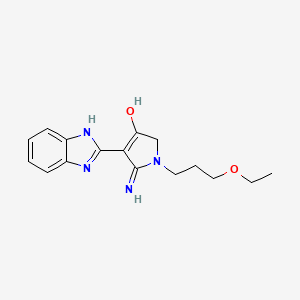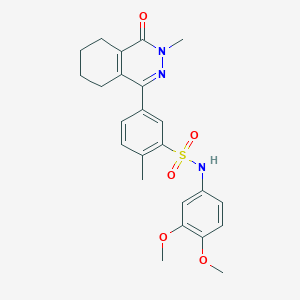![molecular formula C20H16Cl2N2O4S B11313848 2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313848.png)
2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with a carboxylate group, a sulfonyl group, and two chlorobenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
- 2,4-Dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- 2,4-Dimethylphenyl 5-chloro-2-[(4-bromobenzyl)sulfonyl]pyrimidine-4-carboxylate
Uniqueness
The uniqueness of 2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C20H16Cl2N2O4S |
|---|---|
分子量 |
451.3 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-12-3-8-17(13(2)9-12)28-19(25)18-16(22)10-23-20(24-18)29(26,27)11-14-4-6-15(21)7-5-14/h3-10H,11H2,1-2H3 |
InChIキー |
NAILMDVYRZBNJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313790.png)
![2-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11313793.png)
![N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11313799.png)
![N-[2-(5-Methylfuran-2-YL)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11313810.png)
![methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11313813.png)
![5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313827.png)

![4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methoxyphenyl methyl ether](/img/structure/B11313841.png)
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11313844.png)

![2-(4-tert-butylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11313852.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11313864.png)
